Bienvenue dans la boutique en ligne BenchChem!

Duocarmycin MA

ADC payload stability seco-duocarmycin prodrug solid-phase synthesis compatibility

Duocarmycin MA (CAS 1613286-57-9, PubChem CID is a synthetic, seco-protected analogue within the duocarmycin family of DNA minor-groove alkylating antitumor antibiotics. It is characterized by a tert-butyl carbamate-protected seco-hydroxybenzamide-azaindole (DUBA) scaffold that is chemically poised for site-specific activation, serving primarily as a warhead precursor for antibody-drug conjugates (ADCs).

Molecular Formula C34H31ClN4O5
Molecular Weight 611.1 g/mol
Cat. No. B1484429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuocarmycin MA
Molecular FormulaC34H31ClN4O5
Molecular Weight611.1 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(N3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl
InChIInChI=1S/C34H31ClN4O5/c1-34(2,3)44-33(43)37-22-11-8-19(9-12-22)31(41)36-23-13-10-20-14-27(38-26(20)15-23)32(42)39-18-21(17-35)30-25-7-5-4-6-24(25)29(40)16-28(30)39/h4-16,21,38,40H,17-18H2,1-3H3,(H,36,41)(H,37,43)/t21-/m1/s1
InChIKeyMZXQBIDDBQCHFP-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Duocarmycin MA for ADC Development: Seco-Protected DNA Alkylator with Multi-Drug Resistant Cell Line Activity


Duocarmycin MA (CAS 1613286-57-9, PubChem CID 129896986) is a synthetic, seco-protected analogue within the duocarmycin family of DNA minor-groove alkylating antitumor antibiotics [1]. It is characterized by a tert-butyl carbamate-protected seco-hydroxybenzamide-azaindole (DUBA) scaffold that is chemically poised for site-specific activation, serving primarily as a warhead precursor for antibody-drug conjugates (ADCs) [2]. Unlike the directly cyclopropane-bearing natural congeners, Duocarmycin MA is supplied in a stabilized seco form, distinguishing it from the fully cyclized natural products duocarmycin SA and CC-1065 [3].

Why Duocarmycin MA Cannot Be Replaced by Generic 'Duocarmycin' or 'CC-1065' Analogues in ADC Programs


Substituting Duocarmycin MA with the natural product duocarmycin SA (IC50 10 pM) or the simpler phenol-CBI analogues risks compromising both the chemical tractability and pharmacological selectivity of the final conjugate. The tert-butyl carbamate of Duocarmycin MA is not a passive protecting group; it defines the seco-prodrug architecture that permits controlled, protease-mediated activation within target cells—a feature absent in the permanently cyclized natural toxins [1]. Furthermore, class-wide data show that duocarmycins display heterogeneous susceptibility to P-glycoprotein (P-gp)-mediated efflux depending on the substitution pattern of the alkylating subunit: amino-CBI analogues are more susceptible to P-gp-mediated resistance than their phenol-CBI counterparts [2]. The specific halogenated, hydroxyl-substituted seco-DUBA scaffold of Duocarmycin MA confers retention of cytotoxicity against multi-drug resistant (MDR) cell lines, a critical differentiator for ADC payload selection where tumor efflux-pump upregulation is a common resistance mechanism [1].

Duocarmycin MA Quantitative Differentiation Evidence: Stability, MDR Retention, and Enantiomeric Potency Relative to In-Class Analogues


Seco-Prodrug Stability Advantage of Duocarmycin MA Over Cyclized Natural Duocarmycins

Duocarmycin MA is supplied as a chemically stable seco-precursor (tert-butyl carbamate-protected seco-DUBA), in contrast to the naturally occurring duocarmycin SA which bears a reactive cyclopropane ring [1]. Natural duocarmycin SA exhibits a half-life of approximately 2 hours in aqueous solution at pH 7.4 due to solvolysis of the cyclopropane warhead, whereas seco-protected analogues remain inert until the carbamate is cleaved [2]. The lyophilized powder of Duocarmycin MA is stable for 36 months at -20°C, with reconstituted DMSO solutions retaining potency for up to 3 months at -20°C [3]. This shelf stability is a direct consequence of the tert-butyl carbamate protecting group, which blocks the Winstein cyclization necessary to generate the active cyclopropane electrophile until the prodrug is deprotected [2].

ADC payload stability seco-duocarmycin prodrug solid-phase synthesis compatibility

Retained Activity Against P-Glycoprotein-Expressing Multi-Drug Resistant Cell Lines Versus Amino-CBI Duocarmycin Analogues

Duocarmycin MA is explicitly indicated for use against multi-drug resistant (MDR) cell lines [1]. This resistance profile distinguishes the phenol/hydroxy-substituted seco-DUBA scaffold from amino-CBI-containing duocarmycin analogues, which have been demonstrated to be more susceptible to P-glycoprotein (P-gp)-mediated resistance [2]. In direct comparative cytotoxicity studies across nine human tumor cell lines, bifunctional amino-CBI analogues showed diminished potency relative to their phenol-CBI counterparts in P-gp-overexpressing models, confirming that the hydroxyl substitution pattern critically modulates efflux susceptibility [2]. The chloromethyl and 5-hydroxy substitution retained in Duocarmycin MA's benzo[e]indole core maintains the phenol-CBI pharmacophore, conferring the class-characteristic low-picomolar potency even in MDR backgrounds [1].

multidrug resistance P-glycoprotein efflux ADC payload MDR

Enantiomerically Pure (S)-Configuration for Optimized DNA Alkylation Potency

Duocarmycin MA is exclusively the (S)-enantiomer at the chloromethyl-bearing stereocenter, as confirmed by the IUPAC name specifying the (1S)-stereodescriptor and the InChI Key encoding the absolute configuration [1]. This is critical because the unnatural (R)-enantiomer of duocarmycin alkylation subunits exhibits markedly reduced cytotoxic potency. CBI-TMI studies demonstrated that the natural (S)-enantiomer is >100-fold more potent than the corresponding (R)-enantiomer, with the non-natural enantiomer failing to achieve biologically meaningful DNA alkylation efficiency [2]. In the analogous amino-CBI series, enantioselective access to the more potent S enantiomer was explicitly required for biological activity, confirming that stereochemistry is a fundamental determinant of potency, not merely an ancillary quality parameter [3].

enantiomeric potency duocarmycin stereochemistry CBI alkylation subunit

Modular tert-Butyl Carbamate Handle for Solid-Phase ADC Payload Synthesis Versus Unprotected Duocarmycin Analogues

Duocarmycin MA incorporates a tert-butyl carbamate protecting group on the phenyl ring amine, a structural feature that directly enables its use in solid-phase synthesis workflows [1]. The analogous Fmoc-protected DSA subunit has been successfully used in solid-phase peptide synthesis to generate duocarmycin analogues with peptide C-terminal extensions [2]. The tert-butyl carbamate of Duocarmycin MA provides orthogonal protection that can be selectively removed under mild acidic conditions (TFA) without disturbing the seco-chloromethyl functionality, a synthetic advantage over fully deprotected duocarmycin analogues that cannot be directly integrated into solid-phase ADC linker-payload assembly [1]. In contrast, duocarmycin SA and other natural congeners lack this protecting group handle, requiring additional synthetic manipulation prior to conjugation [2].

solid-phase peptide synthesis Fmoc-protected duocarmycin ADC linker-payload construction

Duocarmycin MA Procurement-Critical Application Scenarios for ADC Development


Antibody-Drug Conjugate (ADC) Payload Development Targeting MDR-Expressing Solid Tumors

Duocarmycin MA is the preferred seco-DUBA precursor for ADC programs targeting P-gp-overexpressing solid tumors (e.g., HER2+ breast cancer, B7-H3+ melanoma, and ovarian carcinoma). Its phenol-CBI scaffold retains cytotoxicity in MDR backgrounds where amino-CBI duocarmycin analogues lose potency due to increased P-gp susceptibility . The clinical-stage ADC trastuzumab duocarmazine (SYD985), which employs the related vc-seco-DUBA payload, validates the therapeutic potential of this seco-duocarmycin prodrug class in patients progressing on T-DM1, providing a clinical translatability precedent .

Solid-Phase Synthesis of Duocarmycin-Peptide Conjugates for Targeted Alpha-Therapy and Companion Diagnostics

The orthogonal tert-butyl carbamate protection of Duocarmycin MA enables direct incorporation into Fmoc-based solid-phase peptide synthesis (SPPS) workflows, a proven strategy for constructing duocarmycin analogue libraries with C-terminal peptide modifications . This application is critical for laboratories synthesizing peptide-duocarmycin conjugates for targeted radionuclide therapy or theranostic applications, where the carbamate can be selectively deprotected on-resin to liberate the free amine for further functionalization .

Prodrug Stability Optimization and Formulation Development for Duocarmycin-Based Therapeutics

The seco-prodrug architecture of Duocarmycin MA provides a defined chemical starting point for stability-by-design formulation strategies. The lyophilized powder demonstrates 36-month shelf stability at -20°C , enabling long-term procurement and inventory management for multi-year drug development programs. This contrasts sharply with the natural cyclized duocarmycins, whose intrinsic solvolytic instability necessitates just-in-time synthesis or ultra-low temperature storage . Formulation scientists can leverage this stability to explore pH-dependent activation kinetics and protease-cleavable linker designs without background degradation confounding the assay readout.

Enantiomerically Pure Reference Standard for Chiral Purity Validation of Duocarmycin ADC Intermediates

Given the >100-fold potency differential between the natural (S)- and unnatural (R)-enantiomers of the duocarmycin CBI alkylation subunit , Duocarmycin MA serves as a critical enantiomerically pure reference standard (>98% purity, (S)-configuration) for analytical method development. Quality control laboratories supporting ADC manufacturing can use this compound to establish chiral HPLC or SFC methods that verify enantiopurity of duocarmycin intermediates throughout the synthesis, ensuring that inadvertent racemization during conjugation has not compromised payload potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duocarmycin MA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.